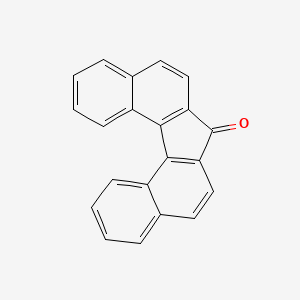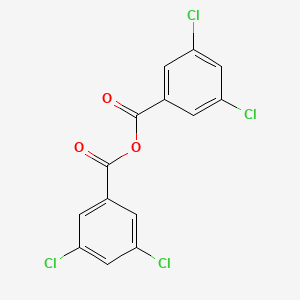
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile is a chemical compound with the molecular formula C17H16ClN3O. It is a derivative of nicotinonitrile, characterized by the presence of a chloro group, a morpholino group, and an o-tolyl group attached to the nicotinonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile, morpholine, and o-toluidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile: This compound shares a similar core structure but differs in the position of the substituents.
2-Chloro-6-morpholino-4-phenylpyridine-3-carbonitrile: This compound has a phenyl group instead of an o-tolyl group, leading to different chemical and biological properties.
特性
CAS番号 |
873443-68-6 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC名 |
2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN3O/c1-12-4-2-3-5-13(12)14-10-16(20-17(18)15(14)11-19)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3 |
InChIキー |
QWLSLHLQSZFTHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Tryptophan, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3057952.png)
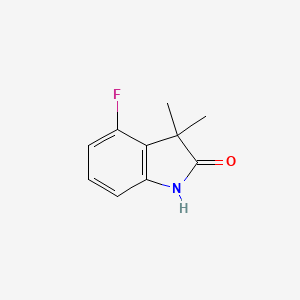
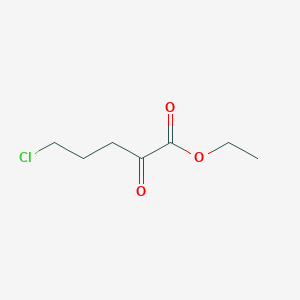
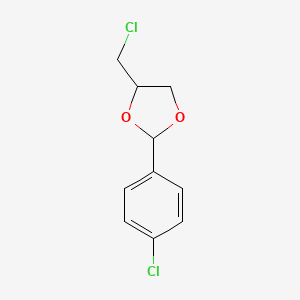
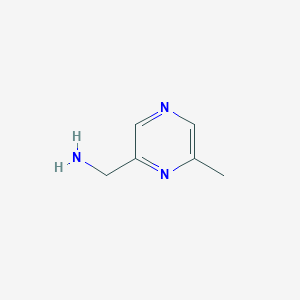

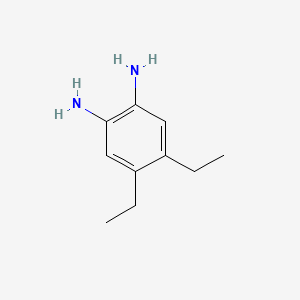

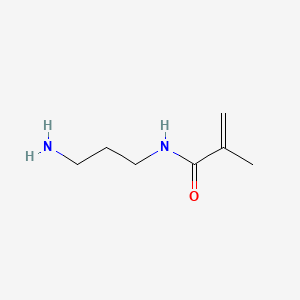

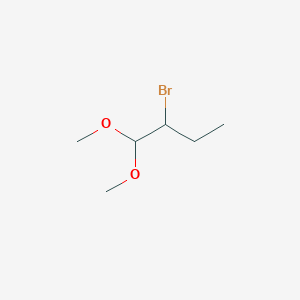
![Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester](/img/structure/B3057970.png)
